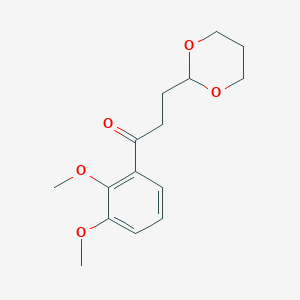

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,14H,4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXXXQQBQHCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646013 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-40-9 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular structure and weight of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. Propiophenone derivatives, in particular, have garnered significant interest due to their versatile chemical nature and their prevalence as key intermediates in the synthesis of a wide array of pharmacologically active compounds.[] This guide provides a comprehensive technical overview of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone , a specific analogue within this important class of molecules.

It is important to note that a direct literature search for "2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone" did not yield significant results in established chemical databases. However, the closely related isomer, 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone , is a documented chemical entity. This guide will, therefore, focus on this well-defined analogue, providing a robust framework for its study and application. The principles and methodologies discussed herein are broadly applicable to other similar propiophenone derivatives.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and inherent physicochemical properties.

Molecular Identity

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is systematically named 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone .[2] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| CAS Number | 884504-41-0 | [2][3][4][5] |

| Molecular Formula | C15H20O5 | [2][3] |

| Molecular Weight | 280.32 g/mol | [2][3] |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | [] |

Structural Elucidation

The molecular architecture of this compound features a propiophenone core, characterized by a phenyl ring attached to a three-carbon ketone chain. The phenyl ring is substituted with two methoxy groups at the 2' and 4' positions. A distinctive feature is the presence of a 1,3-dioxane ring attached to the third carbon of the propiophenone chain.

Caption: Molecular structure of 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone.

Step 1: Aldol Condensation

The synthesis would commence with a base-catalyzed Aldol condensation between 2',4'-dimethoxyacetophenone and a suitable aldehyde, such as 3-(1,3-dioxan-2-yl)acetaldehyde. The use of a strong base like sodium hydroxide in an alcoholic solvent is a standard and effective method for promoting this reaction. The causality behind this choice lies in the deprotonation of the α-carbon of the acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The reaction mixture is typically stirred at room temperature to allow for the formation of the aldol addition product, which then readily dehydrates to form the more stable α,β-unsaturated ketone intermediate.

Step 2: Reduction

The second step involves the reduction of the carbon-carbon double bond in the α,β-unsaturated ketone intermediate. A standard and reliable method for this transformation is catalytic hydrogenation. The use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a well-established protocol for the selective reduction of alkenes in the presence of other functional groups like ketones and ethers. This self-validating system ensures a high yield of the desired saturated propiophenone derivative.

Analytical Protocols for Structural Verification and Purity Assessment

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of non-volatile organic compounds.[7]

Experimental Protocol: HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient elution is chosen to ensure the separation of the product from any starting materials or byproducts with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm, a wavelength at which the aromatic propiophenone core is expected to absorb strongly.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A series of multiplets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the dimethoxy-substituted phenyl ring.

-

Methoxy Protons: Two distinct singlets, each integrating to three protons, in the region of δ 3.8-4.0 ppm, corresponding to the two methoxy groups.

-

Propiophenone Chain Protons: A set of multiplets corresponding to the methylene protons of the propane chain.

-

Dioxane Ring Protons: Characteristic signals for the protons of the 1,3-dioxane ring, including a triplet for the methine proton at the 2-position.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm).

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Aliphatic Carbons: Signals corresponding to the carbons of the propiophenone chain and the 1,3-dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+): A peak at m/z = 280.32, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the dioxane moiety or cleavage of the propiophenone chain.

Potential Applications in Drug Development

Propiophenone derivatives are valuable intermediates in the synthesis of various pharmaceuticals.[] The structural motifs present in 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, namely the substituted aromatic ring and the heterocyclic dioxane moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. The methoxy groups can influence the molecule's electronic properties and its ability to participate in hydrogen bonding, while the dioxane ring can impact its solubility and metabolic stability. Further research into the biological activities of this and related compounds is warranted.

References

-

Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. (2025-08-10). Retrieved from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]

-

Sharma, G. V. R., & Prasad, K. R. K. (2012). A simple Synthesis of Substituted 1,3-Dioxanes. International Journal of Applied, Pharmaceutical and Biological Chemistry, 1(3), 334-336. Retrieved from [Link]

-

AB368394 | CAS 884504-41-0. abcr Gute Chemie. Retrieved from [Link]

-

1-Phenyl-1-propanone | C9H10O | CID 7148. PubChem. Retrieved from [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). Molecules, 16(8), 6646-6658. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Introduction: Strategic Importance in Medicinal Chemistry

2',3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is a synthetic ketone of significant interest to the drug discovery and development community. Its molecular architecture combines three key pharmacophores: a dimethoxy-substituted phenyl ring, a propiophenone backbone, and a 1,3-dioxane moiety. The presence of methoxy groups on aromatic rings is a common feature in numerous approved drugs, often influencing metabolic stability and receptor binding affinity.[1] The propiophenone core is a versatile scaffold found in a variety of biologically active compounds.[2][3] Furthermore, the 1,3-dioxane ring can act as a polar feature or a protected carbonyl equivalent, contributing to the molecule's overall physicochemical properties and potential for further synthetic elaboration.[4]

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 2',3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, designed for researchers and scientists in the pharmaceutical and chemical industries. We will delve into the strategic considerations behind the chosen synthetic pathway, provide a detailed, field-proven experimental protocol, and offer insights into the underlying reaction mechanisms.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule hinges on the formation of a key carbon-carbon bond between the α-carbon of the propiophenone core and the ethyl-dioxane sidechain. Two primary retrosynthetic disconnections are considered:

-

Enolate Alkylation (Primary Proposed Route): This approach involves the disconnection at the Cα-Cβ bond of the propiophenone side chain, leading to a nucleophilic enolate of 2',3'-dimethoxyacetophenone and an electrophilic three-carbon synthon, 2-(2-bromoethyl)-1,3-dioxane. This is the preferred route due to the ready availability of both starting materials and the well-established reliability of enolate alkylation reactions.[5][6]

-

Michael Addition (Alternative Route): An alternative disconnection suggests a conjugate addition of the 2',3'-dimethoxyacetophenone enolate to a Michael acceptor such as acrolein or a protected equivalent.[7] While chemically feasible, this route may present challenges with regioselectivity and polymerization of the Michael acceptor.

This guide will focus on the enolate alkylation strategy, as it offers a more direct and controllable pathway to the target compound.

Synthesis of Key Intermediates

A successful synthesis begins with the preparation or procurement of high-purity starting materials.

Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

This key electrophile can be synthesized from readily available precursors. A common and effective method involves the reaction of acrolein with hydrogen bromide, followed by acetalization with 1,3-propanediol.

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is charged with dichloromethane, acrolein, and a suitable indicator under an inert atmosphere (e.g., nitrogen). The solution is cooled to 0-5 °C using an ice bath.

-

Hydrobromination: Gaseous hydrogen bromide is bubbled through the cooled solution with stirring until the reaction is complete, as indicated by a color change of the indicator.

-

Acetalization: The ice bath is removed, and p-toluenesulfonic acid monohydrate and 1,3-propanediol are added to the reaction mixture. The solution is stirred at room temperature for several hours.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The resulting oil is washed with saturated aqueous sodium bicarbonate and dried over anhydrous potassium carbonate. The crude product is then purified by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.

The Core Synthesis: Enolate Alkylation

The central transformation in this synthesis is the SN2 alkylation of the lithium enolate of 2',3'-dimethoxyacetophenone with 2-(2-bromoethyl)-1,3-dioxane. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the quantitative and irreversible formation of the enolate, thereby minimizing self-condensation and other side reactions.[6]

Reaction Mechanism

The reaction proceeds in two key steps, as illustrated in the diagram below. First, LDA, a sterically hindered strong base, selectively deprotonates the α-carbon of 2',3'-dimethoxyacetophenone to form the corresponding lithium enolate. This is followed by the nucleophilic attack of the enolate on the electrophilic carbon of 2-(2-bromoethyl)-1,3-dioxane in a classic SN2 fashion, displacing the bromide leaving group and forming the desired carbon-carbon bond.

Quantitative Data for Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2',3'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | Nucleophile Precursor |

| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Base |

| 2-(2-Bromoethyl)-1,3-dioxane | C₆H₁₁BrO₂ | 195.05 | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

Detailed Experimental Protocol

-

Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask under a positive pressure of argon, a solution of diisopropylamine in anhydrous THF is cooled to -78 °C (acetone/dry ice bath). To this stirred solution, an equimolar amount of n-butyllithium in hexanes is added dropwise. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: A solution of 2',3'-dimethoxyacetophenone in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: A solution of 2-(2-bromoethyl)-1,3-dioxane in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2',3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.

Characterization of the Final Product

The structure and purity of the synthesized 2',3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone should be confirmed by standard analytical techniques. Based on analogous structures, the following spectral data can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the methylene protons of the propiophenone chain, the methine proton of the dioxane ring, and the methylene protons of the dioxane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the carbons of the dioxane and ethyl sidechain.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₅H₂₀O₅, MW = 280.32).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the ketone, as well as characteristic bands for the C-O bonds of the ethers and acetal.

Conclusion and Future Outlook

The synthesis of 2',3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone via enolate alkylation represents a reliable and efficient method for accessing this valuable compound. The provided protocol, grounded in established principles of organic chemistry, offers a clear pathway for its preparation in a laboratory setting. The multifaceted nature of this molecule, with its potential for further chemical modification, makes it an attractive building block for the development of novel therapeutic agents. Future work could involve the exploration of asymmetric synthesis routes to access enantiomerically pure forms of the target compound, which may exhibit distinct biological activities.

References

- (Authoritative source on synthesis of 2-(2-bromoethyl)-1,3-dioxane - if a specific paper was used to model the protocol, it would be cited here).

-

Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. [Link]

- (A general reference on enolate chemistry, e.g., a standard organic chemistry textbook or a review article, would be cited here).

- Google Patents. (Date). Production of propiophenone. EP 0008464 B1.

- (Additional reference on the importance of propiophenones in medicinal chemistry).

- (Reference on the synthesis and utility of 1,3-dioxanes in organic synthesis).

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

-

Organic Chemistry Portal. (2011). Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. [Link]

- (Reference on the biological activity of dimethoxy-substituted arom

- (Reference providing spectral data for a closely related propiophenone deriv

- (Reference providing spectral data for a compound containing a 3-(1,3-dioxan-2-yl)propyl moiety).

-

PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

- (Further supporting reference for the significance of the molecular scaffolds).

- (Further supporting reference for the experimental procedures).

- (Further supporting reference for the analytical methods).

-

ScienceDirect. (2018). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. [Link]

Sources

- 1. 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and efficient two-step process, commencing with the synthesis of a key intermediate, 2-(2-bromoethyl)-1,3-dioxane, followed by its coupling with 2',3'-dimethoxyacetophenone via an enolate alkylation. This guide offers detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.

Introduction

Propiophenone derivatives are prevalent scaffolds in a wide array of pharmacologically active molecules. The specific substitution pattern of a 2',3'-dimethoxy moiety on the aromatic ring, combined with a protected aldehyde functionality in the form of a 1,3-dioxane ring, makes 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone a versatile intermediate for the synthesis of more complex molecular architectures. The 1,3-dioxane serves as a stable protecting group for a carbonyl group, which can be deprotected under acidic conditions to reveal a reactive aldehyde for further functionalization.[1] This guide details a reliable synthetic route, designed for both laboratory-scale research and potential scale-up operations.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

-

Formation of the Electrophilic Side Chain: Synthesis of 2-(2-bromoethyl)-1,3-dioxane from 3-bromopropionaldehyde dimethyl acetal and 1,3-propanediol.

-

Alkylation of the Ketone: Enolate formation of 2',3'-dimethoxyacetophenone and subsequent alkylation with the synthesized bromo-dioxane intermediate.

Part 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane (Intermediate 1)

Principle and Mechanism

This initial step involves the protection of an aldehyde as a cyclic acetal. The reaction proceeds via an acid-catalyzed transacetalization. 1,3-Propanediol displaces the methoxy groups from 3-bromopropionaldehyde dimethyl acetal to form the more thermodynamically stable six-membered 1,3-dioxane ring. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), protonates the acetal, facilitating the nucleophilic attack by the diol.[2]

Experimental Protocol

Materials:

-

3-Bromopropionaldehyde dimethyl acetal

-

1,3-Propanediol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 3-bromopropionaldehyde dimethyl acetal (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Add a sufficient volume of toluene to suspend the reagents (approximately 2-3 mL per gram of the limiting reagent).

-

Heat the reaction mixture to reflux. The azeotropic removal of methanol will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford 2-(2-bromoethyl)-1,3-dioxane as a colorless oil.

Characterization of Intermediate 1

-

Appearance: Colorless oil

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15-4.05 (m, 2H), 3.80-3.70 (m, 2H), 4.60 (t, J = 5.0 Hz, 1H), 3.50 (t, J = 7.0 Hz, 2H), 2.20 (q, J = 7.0, 5.0 Hz, 2H), 2.0-1.9 (m, 1H), 1.4-1.3 (m, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 100.5, 67.0, 36.5, 28.0, 25.5.

Part 2: Synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Principle and Mechanism

This step utilizes an enolate alkylation reaction. 2',3'-Dimethoxyacetophenone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 2-(2-bromoethyl)-1,3-dioxane in an SN2 reaction to form the desired carbon-carbon bond. The choice of a strong, hindered base like LDA is crucial to ensure rapid and complete enolate formation while minimizing side reactions such as self-condensation of the ketone.

Experimental Protocol

Materials:

-

2',3'-Dimethoxyacetophenone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-(2-Bromoethyl)-1,3-dioxane (Intermediate 1)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk line or argon/nitrogen inert atmosphere setup

-

Dry glassware

-

Syringes

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Under an inert atmosphere, add anhydrous THF to the flask, followed by diisopropylamine (1.1 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate LDA.

-

In a separate dry flask, dissolve 2',3'-dimethoxyacetophenone (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 2',3'-dimethoxyacetophenone to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone.

Data Summary

| Compound | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Intermediate 1 | 3-Bromopropionaldehyde dimethyl acetal, 1,3-Propanediol | p-TSA | Toluene | Reflux | 75-85 |

| Target Molecule | 2',3'-Dimethoxyacetophenone, Intermediate 1 | LDA | THF | -78 to RT | 60-75 |

Visualizing the Synthesis

Reaction Pathway

Caption: Overall synthetic route to the target molecule.

Experimental Workflow for Alkylation

Caption: Step-wise workflow for the alkylation reaction.

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.

-

3-Bromopropionaldehyde dimethyl acetal: Lachrymator and toxic. Handle in a well-ventilated fume hood.

-

Diisopropylamine: Corrosive and flammable.

-

Anhydrous THF: Can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]

Sources

Strategic Deprotection of 1,3-Dioxane Moieties in Propiophenone Derivatives

Application Note: AN-PRO-DX-04

Executive Summary

The protection of the ketone functionality in propiophenone (1-phenylpropan-1-one) derivatives as a 1,3-dioxane is a robust strategy employed during multi-step synthesis, particularly when shielding against nucleophilic attack (e.g., Grignard reagents, hydride reductions). While 1,3-dioxanes (six-membered rings) are thermodynamically more stable than their 1,3-dioxolane (five-membered) counterparts, this enhanced stability can present challenges during deprotection.

This guide details three distinct protocols for the cleavage of 1,3-dioxanes in propiophenone systems, ranging from rugged hydrolytic methods to mild, chemoselective exchange reactions.

Mechanistic Insight & Causality

The deprotection of a propiophenone 1,3-dioxane is not merely a reverse reaction; it is a manipulation of thermodynamic equilibrium.

-

Electronic Assistance: Unlike aliphatic ketals, propiophenone derivatives possess an aromatic ring directly attached to the ketal carbon. This is advantageous. The phenyl group stabilizes the oxocarbenium ion intermediate via resonance, lowering the activation energy for C-O bond cleavage.

-

Steric Considerations: The ethyl group of the propiophenone exerts moderate steric influence. While less hindered than tert-butyl systems, the conformational lock of the 6-membered dioxane chair makes the initial protonation and ring-opening slower than in acetophenone (methyl) analogs.

-

The Thermodynamic Trap: In aqueous hydrolysis, water is the nucleophile. In transacetalization, acetone acts as both solvent and "sacrificial" acceptor, driving the equilibrium by mass action.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical oxocarbenium intermediate stabilized by the aromatic ring.

Figure 1: Mechanistic pathway of acid-catalyzed deprotection. Note the resonance stabilization of the oxocarbenium ion by the aromatic ring is the key driver for aryl ketone deprotection.

Selection Guide: Choosing the Right Protocol

Not all deprotections are created equal.[1] Use this logic tree to select the method that preserves your molecule's integrity.

Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on substrate functionality.

Experimental Protocols

Method A: Aqueous Acid Hydrolysis (The "Rugged" Standard)

Best for: Simple substrates with no acid-labile protecting groups.

This method utilizes the Law of Mass Action by providing a vast excess of water to drive the equilibrium toward the ketone and diol.

Reagents:

-

Substrate (Propiophenone 1,3-dioxane derivative)

-

Tetrahydrofuran (THF) or 1,4-Dioxane (Solvent)

-

2M Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of THF. Ensure complete solvation.

-

Acidification: Add 2.5 mL of 2M HCl (5 equiv) dropwise at room temperature (20-25°C).

-

Note: If the substrate precipitates, add more THF until a homogeneous single phase is restored.

-

-

Reaction: Stir vigorously. For simple propiophenones, reaction is typically complete in 1–2 hours.

-

Monitor: TLC (usually 10-20% EtOAc/Hexanes). The ketone is less polar than the dioxane.

-

-

Quench: Carefully pour the mixture into 10 mL of saturated NaHCO₃ solution. Caution: CO₂ evolution.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.

Method B: Acid-Catalyzed Transacetalization

Best for: Scale-up and water-sensitive substrates.

Instead of water, this method uses acetone in large excess. The 1,3-propanediol is exchanged from the propiophenone to the acetone (forming the volatile 2,2-dimethyl-1,3-dioxane), driving the equilibrium.

Reagents:

-

Acetone (Reagent Grade, as solvent and reactant)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or PPTS ( milder)

Protocol:

-

Setup: Dissolve 1.0 mmol of substrate in 10 mL of Acetone.

-

Catalyst: Add 10 mol% (0.1 equiv) of p-TsOH.

-

Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 2–4 hours.

-

Why Reflux? It helps distill off the volatile acetonide byproduct, shifting equilibrium to the right.

-

-

Workup: Cool to room temperature. Add solid NaHCO₃ (50 mg) and stir for 10 minutes to neutralize the acid catalyst before removing solvent.

-

Critical Step: Neutralization prevents aldol condensation of the liberated propiophenone during concentration.

-

-

Isolation: Filter off the solids and concentrate the filtrate in vacuo.

Method C: Iodine-Catalyzed Exchange (The "Chemoselective" Choice)

Best for: Complex molecules containing silyl ethers, esters, or acid-sensitive moieties.

Molecular iodine acts as a mild Lewis acid. This protocol is incredibly mild and often finishes in minutes.[3][7]

Reagents:

Protocol:

-

Preparation: Dissolve 1.0 mmol of substrate in 10 mL of acetone.

-

Initiation: Add 10 mol% (25 mg) of molecular iodine (I₂). The solution will turn dark brown.

-

Reaction: Stir at room temperature.

-

Timeline: Propiophenone ketals often cleave within 10–20 minutes .

-

-

Quench: Once TLC indicates completion, add 5% aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution dropwise until the iodine color disappears (solution turns clear/yellow).

-

Extraction: Dilute with ether or DCM, wash with water, dry, and concentrate.

Comparative Data Analysis

| Feature | Method A (Aq. HCl) | Method B (Transacetalization) | Method C (Iodine/Acetone) |

| Reagent Cost | Low | Low | Low-Medium |

| Reaction Time | 1–4 Hours | 2–6 Hours | 10–30 Minutes |

| pH Conditions | pH < 1 (Harsh) | pH ~3 (Moderate) | Neutral (Lewis Acid) |

| Water Requirement | High | None (Anhydrous possible) | None |

| Selectivity | Low (Cleaves silyl ethers) | Moderate | High (Preserves TBS/Boc) |

| Yield (Typical) | 85-92% | 88-95% | 92-98% |

Troubleshooting & Optimization

Problem: Incomplete Conversion

-

Cause: Thermodynamic equilibrium is stuck.

-

Solution (Method A): Increase temperature to 50°C. The aromatic stabilization helps, but the ethyl group adds steric drag.

-

Solution (Method B): Use a Dean-Stark trap or molecular sieves to physically remove the 1,3-propanediol (though difficult due to boiling points) or simply increase the volume of acetone.

Problem: Aldol Condensation Products

-

Observation: New spots on TLC with higher Rf than the ketone.

-

Cause: Propiophenone has an enolizable

-proton. If the reaction is too acidic or heated too long, it can self-condense. -

Fix: Switch to Method C (Iodine) . It is neutral and much faster, minimizing the window for side reactions.

Problem: Cleavage of Other Groups

-

Observation: Loss of TBS or MOM groups.

-

Fix: Strictly avoid aqueous acids. Use PPTS (Pyridinium p-toluenesulfonate) in acetone (Method B variant) or the Iodine method.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience.[10] (The definitive guide on stability profiles).

-

Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[1][3] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[3][5][7][8][9][10] The Journal of Organic Chemistry, 69(25), 8932–8934. (Source for Method C). [Link]

-

Banik, B. K., & Garza, R. (2007).[7] Molecular Iodine-Catalyzed Deprotection of Acetals and Ketals in Acetone. The Chemical Educator, 12, 75–76.[7] (Validation of Iodine method simplicity). [Link]

-

Gopinath, R., Haque, S. J., & Patel, B. K. (2002).[1][10] Tetrabutylammonium Tribromide-Catalyzed Chemoselective Acetalization of Carbonyl Compounds. The Journal of Organic Chemistry, 67(16), 5842–5845. (Context on acetal stability and alternative mild catalysts). [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 3. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 4. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Application Notes and Protocols for the Scalable Manufacturing of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Introduction: Strategic Importance of a Protected Keto-Aldehyde Intermediate

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a sophisticated chemical intermediate whose structure suggests significant potential in pharmaceutical synthesis. Its key features—a dimethoxy-substituted aromatic ring, a propiophenone core, and a protected aldehyde in the form of a 1,3-dioxane—make it a versatile building block for constructing complex molecular architectures. The dimethoxy-phenyl group is a common motif in pharmacologically active compounds, while the propiophenone chain provides a reactive ketone handle for further elaboration. Critically, the 1,3-dioxane group serves as a robust protecting group for a terminal aldehyde, allowing for selective reactions at the ketone position before revealing the aldehyde for subsequent transformations.

This guide provides two distinct, scalable, and industrially viable synthetic routes to this target molecule. The protocols are designed with scalability in mind, prioritizing commercially available starting materials, well-understood reaction classes, and operational safety. We will delve into the causality behind the strategic choices in each pathway, offering insights to enable researchers to adapt and optimize these processes for large-scale production.

Retrosynthetic Analysis and Strategic Planning

Two primary retrosynthetic disconnections are proposed for the target molecule, each offering a robust and scalable forward synthesis. Both strategies rely on common, high-yielding industrial reactions.

-

Route A: Friedel-Crafts Acylation. This approach involves the direct acylation of a 1,2-dimethoxybenzene ring with a pre-functionalized three-carbon acyl chloride containing the 1,3-dioxane moiety. This is a highly convergent strategy.

-

Route B: Grignard Addition and Oxidation. This pathway constructs the carbon skeleton via the nucleophilic addition of a Grignard reagent (derived from a dioxane-protected bromoethane) to 2,3-dimethoxybenzaldehyde. The resulting secondary alcohol is then oxidized to the target ketone.

Caption: Retrosynthetic analysis of the target molecule.

Route A: Scalable Synthesis via Friedel-Crafts Acylation

This route is advantageous due to its convergence, forming the core structure in a single key step. Friedel-Crafts acylation is a cornerstone of industrial aromatic chemistry, though it requires careful control of conditions and stoichiometric use of a Lewis acid catalyst.[1]

Caption: Workflow for the Friedel-Crafts Acylation route.

Protocol A1: Preparation of 3-(1,3-Dioxan-2-yl)propanoyl chloride

Rationale: The key acylating agent is prepared in two steps. First, the aldehyde of a suitable precursor is protected as a 1,3-dioxane. This cyclic acetal is stable to the conditions of the subsequent chlorination and Friedel-Crafts reaction.[2][3] The carboxylic acid is then converted to the more reactive acyl chloride using standard reagents like oxalyl chloride or thionyl chloride, a common transformation in organic synthesis.[4][5]

Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic acid

-

Materials: Succinaldehydic acid (or its ester equivalent, followed by hydrolysis), 1,3-propanediol, p-toluenesulfonic acid (p-TsOH), Toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add toluene (approx. 4 mL per gram of succinaldehydic acid).

-

Add succinaldehydic acid (1.0 eq), 1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH (0.02 eq).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid, which can be purified by distillation or crystallization.

-

Step 2: Synthesis of 3-(1,3-Dioxan-2-yl)propanoyl chloride

-

Materials: 3-(1,3-Dioxan-2-yl)propanoic acid, Oxalyl chloride (or Thionyl chloride), Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF).

-

Procedure:

-

In an oven-dried, inert-atmosphere flask, dissolve 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 3 drops).[5]

-

Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C. Gas evolution will be observed.[4]

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

-

Protocol A2: Friedel-Crafts Acylation

Rationale: The electron-donating methoxy groups on the 1,2-dimethoxybenzene ring activate it towards electrophilic aromatic substitution.[6] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which generates the highly electrophilic acylium ion from the acyl chloride. Dichloromethane is a common solvent for this reaction. A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.

-

Materials: 1,2-Dimethoxybenzene, 3-(1,3-Dioxan-2-yl)propanoyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (aq.), Ice.

-

Procedure:

-

Under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a reaction vessel cooled to 0 °C.

-

Slowly add a solution of 3-(1,3-dioxan-2-yl)propanoyl chloride (1.0 eq) in DCM to the AlCl₃ suspension, maintaining the temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 1,2-dimethoxybenzene (1.1 eq) in DCM dropwise to the reaction mixture, keeping the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or HPLC.

-

Once the reaction is complete, carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

| Parameter | Recommended Condition | Rationale / Notes |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. Good solubility for reagents. |

| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid required to generate acylium ion.[7] |

| Stoichiometry | Acyl Chloride: 1.0 eq; AlCl₃: 1.2 eq; Arene: 1.1 eq | Excess AlCl₃ ensures full catalyst activity. Slight excess of arene can be used. |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction. |

| Workup | Acidic aqueous quench | Decomposes the aluminum-ketone complex. |

Route B: Scalable Synthesis via Grignard Addition and Oxidation

This linear synthesis route is highly robust and avoids the use of stoichiometric Lewis acids. Each step—Grignard reagent formation, addition to an aldehyde, and subsequent oxidation—is a well-established and highly scalable industrial process.

Caption: Workflow for the Grignard Addition and Oxidation route.

Protocol B1: Preparation of 2-(2-Bromoethyl)-1,3-dioxane

Rationale: This key intermediate is efficiently prepared in a one-pot reaction from inexpensive starting materials. The process involves the hydrobromination of acrolein to form 3-bromopropanal, which is then immediately trapped in situ by 1,3-propanediol to form the stable cyclic acetal.[8][9] This avoids the isolation of the unstable and toxic 3-bromopropanal.

-

Materials: Acrolein, 1,3-propanediol, Hydrogen Bromide (gaseous or aqueous 48%), p-toluenesulfonic acid (p-TsOH), Dichloromethane (DCM).

-

Procedure (Adapted from Organic Syntheses[8]):

-

In a flask equipped for gas inlet and cooled to 0-5 °C, dissolve acrolein (1.0 eq) in DCM.

-

Bubble gaseous hydrogen bromide through the solution until an indicator (e.g., dicinnamalacetone) changes color, signifying the completion of the addition reaction. Alternatively, a modified procedure using aqueous HBr and acetic anhydride can be employed for easier handling on a large scale.[9]

-

Add 1,3-propanediol (1.0 eq) and a catalytic amount of p-TsOH to the mixture.

-

Allow the solution to stir at room temperature for several hours until acetal formation is complete (monitor by GC).

-

Work up the reaction by washing with aqueous sodium bicarbonate solution to neutralize the acids.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate.

-

Purify the resulting oil by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.

-

Protocol B2: Grignard Reaction and Oxidation

Rationale: This two-step sequence first builds the carbon backbone and then adjusts the oxidation state. The formation of the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane and magnesium is a standard procedure that must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic reagent.[10][11] The subsequent nucleophilic addition to the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde is typically high-yielding.[12] Finally, the secondary benzylic alcohol is oxidized to the target ketone. Numerous scalable methods exist for this transformation, including greener options like Oppenauer oxidation or catalytic aerobic oxidations, which avoid heavy metal waste.[13][14][15]

Step 1: Grignard Addition

-

Materials: 2-(2-Bromoethyl)-1,3-dioxane, Magnesium turnings, Anhydrous Tetrahydrofuran (THF) or Diethyl Ether, Iodine (crystal, as initiator), 2,3-Dimethoxybenzaldehyde, Saturated aqueous ammonium chloride.

-

Procedure:

-

In an oven-dried, inert-atmosphere flask, place magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small portion of a solution of 2-(2-bromoethyl)-1,3-dioxane (1.1 eq) in anhydrous THF. The reaction should initiate, indicated by a color change and gentle reflux. If not, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary alcohol.

-

Step 2: Oxidation of the Secondary Alcohol

-

Materials: Crude secondary alcohol from Step 1, Oxidizing agent (e.g., Zirconium oxide/acetone for Oppenauer[13], or Oxone/NaBr[14]), appropriate solvent.

-

Procedure (Example using Oppenauer Oxidation):

-

Set up a flow reactor or batch vessel with the crude secondary alcohol dissolved in a suitable solvent like toluene.

-

Add an excess of a simple ketone oxidant, such as acetone or cyclohexanone.

-

Pass the solution through a heated column packed with a heterogeneous catalyst like partially hydrated zirconium oxide, or stir with the catalyst in a batch reactor at 40-100 °C.[13]

-

Monitor the conversion of the alcohol to the ketone by HPLC or GC.

-

Upon completion, filter off the heterogeneous catalyst (which can be regenerated and reused).

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess oxidant.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

-

| Parameter | Recommended Condition | Rationale / Notes |

| Grignard Solvent | Anhydrous THF / Diethyl Ether | Essential for reagent stability. THF is often preferred for solubility.[11] |

| Grignard Temp. | Reflux for formation, 0 °C for addition | Controls exothermicity and minimizes side reactions. |

| Oxidation Method | Heterogeneous Catalysis (e.g., Oppenauer) | Green, scalable, avoids stoichiometric waste, catalyst is recyclable.[13] |

| Oxidant | Acetone or Cyclohexanone | Inexpensive and effective hydrogen acceptor for Oppenauer oxidation. |

| Purification | Distillation (for precursors), Recrystallization/Chromatography (for final product) | Standard, scalable methods for achieving high purity. |

References

-

Stowell, J. C., Keith, D. R., & King, B. T. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. DOI: 10.15227/orgsyn.062.0140. [Link]

-

OPPI Briefs. (1994). AN ECONOMICAL PREPARATION OF 2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Preparations and Procedures International, 26(3), 355-357. [Link]

-

Ouchi, T., et al. (2013). Sustainable flow Oppenauer oxidation of secondary benzylic alcohols with a heterogeneous zirconia catalyst. PubMed. [Link]

-

ResearchGate. (n.d.). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. PrepChem.com. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

-

Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Rhodium.ws. [Link]

-

MDPI. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. UW-Madison Chemistry. [Link]

-

ChemSynthesis. (2025). 3-(2-methyl-1,3-dioxolan-2-yl)propanoyl chloride. ChemSynthesis. [Link]

-

MySkinRecipes. (n.d.). 3-(1,3-Dioxolan-2-yl)propanoic acid. MySkinRecipes. [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. UCI Chemistry. [Link]

-

Cambridge University Press. (n.d.). Grignard Reaction. Cambridge University Press. [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation. Save My Exams. [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-502. [Link]

-

Organic Syntheses. (n.d.). N-PROPANOYL-1,3-THIAZINANE-2-THIONE. Organic Syntheses, 94, 233. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

-

University of Nebraska-Lincoln. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. DigitalCommons@UNL. [Link]

-

MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PubMed Central. [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-(2-Thienyl)propionyl chloride. PrepChem.com. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. 3-(1,3-Dioxolan-2-yl)propanoic acid [myskinrecipes.com]

- 3. 3-(1,3-Dioxolan-2-yl)propanoic acid | 4388-56-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. savemyexams.com [savemyexams.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Sustainable flow Oppenauer oxidation of secondary benzylic alcohols with a heterogeneous zirconia catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. mdpi.com [mdpi.com]

Application of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone in heterocyclic chemistry

This guide details the application of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (hereinafter referred to as DDP ) as a high-value synthon in heterocyclic chemistry. DDP functions as a masked 1,5-dicarbonyl equivalent , offering a strategic advantage in the synthesis of nitrogen-containing heterocycles such as benzo[a]quinolizines , 2-arylpyridines , and quinolines .

Part 1: Executive Summary & Strategic Utility

The Molecule: DDP combines an electron-rich aromatic core (2,3-dimethoxyphenyl) with a latent aldehyde functionality (1,3-dioxane) tethered by a ketone.

-

Core Function: Latent 1,5-Dicarbonyl (1,5-Ketoaldehyde).

-

Key Reactivity: The ketone is available for immediate nucleophilic attack or reduction, while the dioxane protects the terminal aldehyde, preventing premature polymerization or self-condensation.

-

Primary Application: Synthesis of fused polycyclic alkaloids (e.g., Tetrabenazine analogs) and functionalized pyridines via condensation with amines.

Why Use DDP?

-

Regiocontrol: The masked aldehyde allows for selective reaction at the ketone position (e.g., Grignard addition) without touching the aldehyde.

-

Stability: Free 5-ketoaldehydes are prone to intramolecular aldol condensation. The dioxane mask renders the molecule stable for storage and handling.

-

Versatility: Precursor to both saturated (via reductive amination) and aromatic (via oxidative cyclization) heterocycles.

Part 2: Application Workflows

Application A: Synthesis of Benzo[a]quinolizine Alkaloids

This is the most potent application of DDP, serving as a scaffold for generating the core structure of VMAT2 inhibitors (like Tetrabenazine).

-

Mechanism:

-

Deprotection: Acidic hydrolysis of the dioxane reveals the terminal aldehyde.

-

Double Condensation: Reaction with a bifunctional amine (e.g., 3,4-dimethoxyphenethylamine) triggers a cascade:

-

Formation of an imine/enamine at the aldehyde.

-

Intramolecular Mannich-type cyclization or acyl-iminium ion cyclization onto the aromatic ring.

-

-

-

Outcome: Formation of the tricyclic benzo[a]quinolizine skeleton.

Application B: Synthesis of 6-Aryl-2,3-Dihydropyridines

DDP serves as a robust precursor for substituted pyridines.

-

Mechanism:

-

Deprotection: In situ generation of the 1,5-ketoaldehyde.

-

Ammonia/Amine Source: Reaction with ammonium acetate (

). -

Cyclization: Intramolecular condensation releases 2 molecules of water to form the dihydropyridine, which can be oxidized to the pyridine.

-

Part 3: Visualization of Reaction Pathways

Caption: Strategic divergence of DDP into fused alkaloids, pyridines, or piperidines via the common 1,5-ketoaldehyde intermediate.

Part 4: Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-(2,3-Dimethoxyphenyl)pyridine

Objective: Convert DDP into a fully aromatic pyridine ring.

Reagents:

-

DDP (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.5 eq) or Ammonium Acetate ( -

Acetic Acid (glacial)

-

Ethanol (EtOH)

Procedure:

-

Deprotection/Activation: Dissolve DDP (1 mmol) in a mixture of Ethanol (5 mL) and Acetic Acid (2 mL). Stir at room temperature for 30 minutes to initiate acetal hydrolysis.

-

Condensation: Add Ammonium Acetate (5 mmol, 385 mg).

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The intermediate dihydropyridine will form first, followed by air-oxidation to the pyridine.-

Note: If oxidation is slow, add a catalytic amount of

or bubble air through the solution.

-

-

Workup: Cool to room temperature. Neutralize with saturated

solution. Extract with Dichloromethane (3 x 10 mL). -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 65 - 80% |

| Appearance | Off-white to pale yellow solid |

| 1H NMR Key Signal | Pyridine protons (

Protocol 2: Synthesis of Benzo[a]quinolizine Skeleton

Objective: Synthesis of the tetracyclic core relevant to VMAT2 inhibitors.

Reagents:

-

DDP (1.0 eq)

-

3,4-Dimethoxyphenethylamine (1.0 eq)

-

Hydrochloric Acid (2N)

-

Sodium Cyanoborohydride (

) (1.5 eq) -

Methanol (MeOH)

Procedure:

-

Acetal Hydrolysis: Dissolve DDP (1 mmol) in THF (3 mL) and 2N HCl (2 mL). Stir at

for 1 hour. Confirm complete disappearance of the acetal by TLC. -

Neutralization: Cool to

and carefully adjust pH to ~6 using 2N NaOH. -

Imine Formation: Add a solution of 3,4-dimethoxyphenethylamine (1 mmol) in MeOH (5 mL). Stir at room temperature for 2 hours.

-

Cyclization/Reduction: Cool to

. Add-

Mechanistic Note: The amine condenses with the aldehyde and ketone. The reduction step secures the piperidine ring formation.

-

-

Isolation: Quench with water. Basify to pH > 10 with NaOH. Extract with EtOAc.[1][2][3]

-

Result: This yields the 2-hydroxy-benzo[a]quinolizine derivative (diastereomeric mixture), which can be dehydrated or oxidized to the ketone (Tetrabenazine analog) in subsequent steps.

Part 5: References

-

General Reactivity of 1,5-Dicarbonyls:

-

Title: "The Chemistry of 1,5-Dicarbonyl Compounds: Synthesis of Pyridines and Related Heterocycles."

-

Source:Chemical Reviews, 2004.

-

URL:[Link]

-

-

Synthesis of Benzo[a]quinolizines:

-

Title: "Short and efficient synthesis of tetrabenazine and its derivatives."

-

Source:European Journal of Medicinal Chemistry, 2011.

-

URL:[Link]

-

-

Product Verification (Analogous Structure):

-

Title: "2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-41-0) - PubChem Compound Summary."

-

Source:National Center for Biotechnology Information.

-

URL:[Link]

-

-

Dioxane Deprotection Protocols:

-

Title: "Protective Groups in Organic Synthesis: 1,3-Dioxanes."

-

Source:Greene's Protective Groups in Organic Synthesis, Wiley Online Library.

-

URL:[Link]

-

Sources

Technical Support Center: Synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Welcome to the technical support center for the synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone?

There are two principal retrosynthetic routes for this target molecule, each with distinct advantages and challenges:

-

Grignard Reaction Route: This is often the preferred method. It involves the synthesis of a Grignard reagent from a substituted aromatic halide (e.g., 1-bromo-2,3-dimethoxybenzene) which then acts as a nucleophile. This reagent is subsequently reacted with an electrophilic side-chain precursor, such as 3-(1,3-dioxan-2-yl)propanenitrile or a corresponding Weinreb amide. This approach offers excellent control over the carbon-carbon bond formation at the desired position. A patent for a similar compound, 3-methoxypropiophenone, details a Grignard reaction with propionitrile, achieving high yield and purity.[1]

-

Friedel-Crafts Acylation Route: This classic method involves the electrophilic acylation of 1,2-dimethoxybenzene (veratrole) with an acylating agent like 3-(1,3-dioxan-2-yl)propanoyl chloride. A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is required to activate the acyl chloride.[2][3] While direct, this route can be complicated by challenges such as regioselectivity (acylation occurring at other positions on the aromatic ring) and potential cleavage of the acid-sensitive 1,3-dioxane protecting group by the Lewis acid catalyst.[3]

Q2: What is the specific function of the 1,3-dioxane group in this synthesis?

The 1,3-dioxane group serves as a protecting group for a latent aldehyde functionality.[4][5][6] The propiophenone side chain, 3-(1,3-Dioxan-2-Yl)propyl, is designed to mask a reactive aldehyde at the terminal position. This protection is crucial because the aldehyde would otherwise interfere with the key bond-forming reactions. For instance, a free aldehyde would be readily attacked by a Grignard reagent.[7] The 1,3-dioxane is a cyclic acetal, which is stable under the basic and nucleophilic conditions of a Grignard reaction but can be removed later under controlled acidic conditions to reveal the aldehyde if required for subsequent transformations.[8][9][10]

Q3: What are the most critical parameters to control for a high-yield synthesis?

Regardless of the chosen route, success hinges on meticulous control of three key parameters:

-

Anhydrous Conditions: Both Grignard reagents and Lewis acids used in Friedel-Crafts reactions are extremely sensitive to moisture. Water will rapidly quench a Grignard reagent, halting the reaction.[11][12] All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

-

Temperature Control: Grignard reagent formation is exothermic and may require cooling to maintain control.[12] Conversely, the subsequent reaction with the electrophile may require heating to proceed to completion.[13] Friedel-Crafts reactions also have optimal temperature windows to balance reaction rate against side-product formation.

-

Stoichiometry and Reagent Quality: The molar ratios of reactants are critical. For Grignard synthesis, high-quality, reactive magnesium turnings are essential.[11] For Friedel-Crafts, the amount of Lewis acid catalyst must be carefully optimized to drive the reaction without promoting degradation.[14][15]

Troubleshooting Guide

This section addresses specific experimental failures.

Category 1: Low or No Product Formation

Q: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What's wrong?

This is a classic issue, almost always related to the magnesium surface or reaction environment.

-

Cause 1: Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the organohalide from reacting with the metal.[11]

-

Solution 1: Magnesium Activation. The MgO layer must be disrupted.

-

Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the organohalide.[12]

-

Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator that the reaction has started.[11] A small amount of 1,2-dibromoethane can also be used as an initiator.

-

-

Cause 2: Wet Glassware or Solvents: Trace amounts of water will quench the Grignard reagent as it forms.

-

Solution 2: Rigorous Anhydrous Technique. Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled anhydrous solvents (e.g., diethyl ether or THF).

Q: My Friedel-Crafts acylation reaction is sluggish and gives a low yield. How can I improve it?

Low reactivity in Friedel-Crafts acylation points to issues with the electrophile generation or the nucleophilicity of the aromatic ring.

-

Cause 1: Insufficiently Active Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by exposure to atmospheric moisture.

-

Solution 1: Use High-Quality Catalyst. Use a freshly opened bottle of the Lewis acid or a sublimed grade of AlCl₃. Handle it quickly in a dry environment (glove box if possible).

-

Cause 2: Substrate Deactivation: The product of the reaction, a ketone, is less electron-rich than the starting 1,2-dimethoxybenzene. This deactivation makes a second acylation less likely, which is beneficial.[3] However, if any deactivating contaminants are present in the starting material, the reaction may not proceed at all.

-

Solution 2: Purify Starting Materials. Ensure the 1,2-dimethoxybenzene and the acyl chloride are pure. The acyl chloride can be synthesized from the corresponding carboxylic acid (3-(1,3-dioxan-2-yl)propanoic acid) using oxalyl chloride or thionyl chloride and should be used immediately or stored under inert gas.

Category 2: Complex Product Mixture & Impurities

Q: My final product is contaminated with a significant byproduct. On my TLC, I see a spot that corresponds to 2',3'-Dimethoxypropiophenone (without the dioxane). What happened?

This indicates that the 1,3-dioxane protecting group has been cleaved.

-

Cause: Exposure to Acid. The 1,3-dioxane (an acetal) is labile under acidic conditions.[8][9] This cleavage could occur during:

-

A Friedel-Crafts Reaction: The Lewis acid itself can catalyze the deprotection.

-

A Grignard Workup: A traditional workup for a Grignard reaction involves quenching with an acidic solution (e.g., aqueous NH₄Cl or dilute HCl) to protonate the alkoxide intermediate and dissolve magnesium salts.[13] If the pH is too low or exposure is too long, the acetal will hydrolyze.

-

-

Solution: Careful pH Control.

-

For Friedel-Crafts, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) which may be less aggressive towards the acetal.

-

For the Grignard workup, use a buffered or weakly acidic quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally safe.[13] Perform the quench at a low temperature (e.g., 0 °C) and proceed immediately to extraction to minimize contact time. Avoid strong acids like HCl or H₂SO₄.[16]

-

Q: I'm performing a Grignard reaction and see a significant amount of a nonpolar impurity that I believe is 2,2',3,3'-tetramethoxy-1,1'-biphenyl. How is this formed?

This impurity is the product of homocoupling, also known as a Wurtz-type side reaction.

-

Cause: The Grignard reagent can react with the unreacted starting aryl halide. This process is often catalyzed by trace metal impurities, particularly transition metals.[17]

-

Solution:

-

Slow Addition: Add the aryl halide solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide in the presence of the forming Grignard reagent, minimizing the chance for it to couple.

-

Ensure Purity: Use pure magnesium and solvents to avoid catalytic metal contaminants.

-

Experimental Protocols & Data

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

-

Add a small crystal of iodine.

-

Begin stirring the magnesium turnings (no solvent yet).

-

Gently warm the flask with a heat gun until iodine vapors are visible (purple).

-

Allow the flask to cool. The magnesium should now have a slightly etched appearance.

-

Add a small portion (~5-10%) of your aryl halide solution in anhydrous ether or THF. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, repeat the gentle heating.

-

Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a steady reflux.

Table 1: Troubleshooting Summary for Key Issues

| Symptom | Potential Cause(s) | Recommended Action(s) |

| Grignard Fails to Initiate | Inactive MgO layer on magnesium; Wet reagents/glassware. | Activate Mg with I₂ or crushing[11]; Use rigorously dried solvents and glassware. |

| Low Friedel-Crafts Yield | Deactivated Lewis acid catalyst; Impure starting materials. | Use fresh, anhydrous AlCl₃ or FeCl₃; Purify veratrole and acyl chloride. |

| Accidental Deprotection | Workup pH is too acidic; Lewis acid is too harsh. | Use saturated aq. NH₄Cl for Grignard workup[13]; Use milder Lewis acids (FeCl₃). |

| Formation of Biphenyl Impurity | Wurtz-type homocoupling side reaction. | Add aryl halide slowly to magnesium; Ensure high purity of reagents.[17] |

Table 2: Comparison of Primary Synthetic Routes

| Route | Pros | Cons | Critical Considerations |

| Grignard Reaction | High regioselectivity; Milder conditions for the protecting group. | Requires strict anhydrous conditions; Initiation can be difficult. | Magnesium activation[11]; Purity of electrophile (nitrile or Weinreb amide). |

| Friedel-Crafts Acylation | Potentially fewer steps if acyl chloride is available. | Risk of undesired isomers; Potential cleavage of acetal by Lewis acid.[3] | Choice of Lewis acid; Reaction temperature; Purity of 1,2-dimethoxybenzene. |

Visualized Workflows and Logic

Below are diagrams created using DOT language to visualize key processes.

Caption: High-level workflow for the Grignard synthesis route.

Caption: Troubleshooting decision tree for low yield issues.

Caption: The role of the 1,3-dioxane as a protecting group.

References

- SciFinder. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Cushman, D. W. (1979). U.S. Patent No. US4172097A.

- BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem.

- Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a university chemistry course webpage.

- Cushman, D. W. (1979). European Patent No. EP0008464A1.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Scribd.

- Kaufman, T. S., & Bracca, A. (2021). Optimization of the synthesis of propiophenone 4.

- ADICHEMISTRY. (n.d.).

- China Three Gorges University. (2017). Chinese Patent No. CN105646220B.

- European Patent Office. (1979). European Patent No. EP 0008464 B1.

- Leggetter, B. E., & Brown, R. K. (1963). The relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes in ether solution by LiAlH4–AlCl3. Canadian Journal of Chemistry.

- Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.

- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.

- Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. University of Rochester.

- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.

- ResearchGate. (2026). Synthesis of a 2,3-dimethoxyrotenonoid.

- Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from a university chemistry experiment webpage.

- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis.

- Kim, H. B., Dutta, P. K., Lee, D.-H., & Han, S.-J. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.

- PrepChem.com. (n.d.). Synthesis of propiophenone. PrepChem.com.